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Executive Summary
DS-3801b is a novel, orally active, non-macrolide small molecule that acts as a potent and

selective agonist for the G protein-coupled receptor 38 (GPR38), also known as the motilin

receptor. Developed by Daiichi Sankyo, DS-3801b has emerged as a promising therapeutic

candidate for the management of gastrointestinal (GI) motility disorders. Its primary mechanism

of action involves stimulating the motilin receptor on smooth muscle cells within the GI tract,

thereby enhancing gastrointestinal motility. This technical guide provides a comprehensive

overview of the preclinical and clinical data available for DS-3801b, with a focus on its

therapeutic potential in conditions such as gastroparesis and chronic constipation.

Introduction to DS-3801b
Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating

motor complex (MMC), a distinct pattern of electromechanical activity observed in the

gastrointestinal smooth muscle between meals. The motilin receptor (GPR38) is the target for

motilin and is expressed on smooth muscle cells in the GI tract.[1][2] Agonism of this receptor is

a well-recognized strategy for developing prokinetic agents to treat disorders characterized by

delayed gastric emptying and impaired intestinal transit.

DS-3801b was identified from a series of N-methylanilide derivatives as a potent non-macrolide

GPR38 agonist.[1][2] Its development aimed to overcome the limitations of earlier motilin
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agonists, such as the antibiotic-associated side effects of macrolides and the poor

pharmacokinetic properties of peptide-based agents.

Mechanism of Action
DS-3801b exerts its prokinetic effects by selectively binding to and activating the GPR38

motilin receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G

protein. Upon activation, a downstream signaling cascade is initiated, leading to an increase in

intracellular calcium concentrations within the gastrointestinal smooth muscle cells. This

elevation in intracellular calcium triggers muscle contraction, thereby enhancing gastrointestinal

motility.
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Caption: DS-3801b signaling cascade in GI smooth muscle cells.

Preclinical Data
While specific EC50 and Ki values for DS-3801b are not publicly available in the reviewed

literature, it is described as a potent GPR38 agonist selected from a series of N-methylanilide

derivatives for further clinical development.[1][2] Preclinical studies have demonstrated its

significant potency in activating GPR38.[3]

In Vitro Studies
Receptor Binding and Functional Assays: The potency of N-methylanilide derivatives was

likely assessed using standard in vitro assays.

Experimental Protocol: Receptor Binding Assay (General)
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Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the

recombinant human GPR38 (motilin receptor) is used.

Radioligand: A radiolabeled motilin receptor ligand (e.g., [¹²⁵I]-motilin) is used as the

tracer.

Procedure: Cell membranes are incubated with the radioligand and varying

concentrations of the test compound (e.g., DS-3801b).

Separation: Bound and free radioligand are separated by rapid filtration.

Detection: The radioactivity of the filter-bound complex is measured using a scintillation

counter.

Analysis: The Ki (inhibition constant) is calculated from competitive binding curves.

Experimental Protocol: Functional Assay (Calcium Mobilization)

Cell Line: Similar to the binding assay, a cell line expressing the human GPR38 is used.

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-

2 AM or Fluo-4 AM).

Procedure: Cells are exposed to varying concentrations of the test compound.

Detection: Changes in intracellular calcium concentration are measured using a

fluorescence plate reader.

Analysis: The EC50 (half-maximal effective concentration) is determined from the dose-

response curve.

In Vivo Studies
Animal Models of Gastrointestinal Motility: Preclinical efficacy of prokinetic agents is often

evaluated in animal models that mimic human conditions of impaired GI motility.

Experimental Protocol: Gastric Emptying Assessment (General)
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Animal Model: Rodents (rats or mice) or larger animals like dogs are commonly used.

Procedure: Animals are fasted and then administered a test meal containing a non-

absorbable marker (e.g., phenol red or radio-labeled substance). The test compound

(DS-3801b) is administered prior to the meal.

Measurement: After a specific time, the amount of marker remaining in the stomach is

quantified.

Analysis: The percentage of gastric emptying is calculated and compared between

treated and control groups.

Experimental Protocol: Intestinal Transit Assessment (General)

Animal Model: Typically mice or rats.

Procedure: Animals are administered an oral charcoal meal or other colored marker

after receiving the test compound or vehicle.

Measurement: After a set period, the distance traveled by the marker through the small

intestine is measured.

Analysis: The intestinal transit is expressed as a percentage of the total length of the

small intestine.
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Caption: General workflow for preclinical evaluation of DS-3801b.

Clinical Data: Phase 1 Study
A first-in-human, two-part Phase 1 clinical trial was conducted to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of DS-3801b in

healthy subjects.[3][4]

Study Design
Part A: A randomized, double-blind, placebo-controlled, single ascending dose study. 48

subjects received single oral doses of DS-3801b ranging from 1 to 100 mg or a placebo.[3]
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[4]

Part B: A randomized, double-blind, placebo-controlled, crossover study. 12 subjects

received a single 50 mg dose of DS-3801b or a placebo to specifically assess its effect on

gastric emptying.[3][4]

Quantitative Data Summary
Parameter Finding

Dose Range 1 mg to 100 mg (single oral doses)[3][4]

Safety

Generally well-tolerated up to 50 mg. Adverse

events were mild and predominantly

gastrointestinal.[3][4]

Pharmacokinetics

Plasma concentrations of DS-3801a (the active

metabolite) increased with dose. Cmax

increased more than dose-proportionally, while

AUC increased less than dose-proportionally.

Double peaks in the plasma concentration

profile suggest multiple absorption sites.[3]

Pharmacodynamics (Gastric Emptying at 50

mg)

20.8% median reduction in gastric emptying

half-time (GE T1/2) compared to placebo.[3][4]

20.6% median reduction in gastric emptying lag

time (GE Tlag) compared to placebo.[3]

Pharmacodynamics (Distal GI Motility)
No significant effect on time to first bowel

movement or stool consistency.[3]

Experimental Protocol: ¹³C-Octanoate Breath Test
The ¹³C-octanoate breath test is a non-invasive method to measure the rate of solid-phase

gastric emptying.

Patient Preparation: Subjects fast overnight.

Test Meal: A standardized meal (e.g., scrambled eggs) containing ¹³C-labeled octanoic acid

is consumed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28464321/
https://www.benchchem.com/product/b10827888?utm_src=pdf-body
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://pubmed.ncbi.nlm.nih.gov/28464321/
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://pubmed.ncbi.nlm.nih.gov/28464321/
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://pubmed.ncbi.nlm.nih.gov/28464321/
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://pubmed.ncbi.nlm.nih.gov/28464321/
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://www.targetmol.cn/compound/Camicinal%20hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Breath Sample Collection: Breath samples are collected at baseline and at regular intervals

(e.g., every 15-30 minutes) for several hours post-meal.

Analysis: The concentration of ¹³CO₂ in the breath, a product of the metabolism of ¹³C-

octanoic acid after it has emptied from the stomach and been absorbed, is measured using

mass spectrometry.

Endpoint Calculation: The rate of ¹³CO₂ excretion is used to calculate gastric emptying

parameters such as T1/2 (half-emptying time) and Tlag (lag time before emptying begins).

Potential Therapeutic Applications
Based on its mechanism of action and clinical data, DS-3801b has the potential to be a

valuable therapeutic agent for various gastrointestinal motility disorders.

Gastroparesis: A condition characterized by delayed gastric emptying in the absence of a

mechanical obstruction. The demonstrated ability of DS-3801b to accelerate gastric

emptying in healthy volunteers suggests its potential to alleviate symptoms such as nausea,

vomiting, early satiety, and bloating in patients with gastroparesis.[1][2]

Chronic Idiopathic Constipation (CIC): While the Phase 1 study did not show a significant

effect on distal GI motility, the prokinetic nature of motilin receptor agonists suggests that

further investigation in patient populations with constipation may be warranted.

Other Functional GI Disorders: Conditions such as functional dyspepsia with features of

delayed gastric emptying could also be potential indications for DS-3801b.

Future Directions
The promising results from the Phase 1 study support the further clinical development of DS-
3801b. Future studies should focus on:

Phase 2 trials in patients with gastroparesis to establish efficacy and determine the optimal

therapeutic dose.

Further evaluation of its effects on colonic motility in patients with chronic constipation.

Long-term safety and tolerability studies with multiple dosing regimens.
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Conclusion
DS-3801b is a potent, selective, non-macrolide motilin receptor agonist with a promising profile

for the treatment of gastrointestinal motility disorders. Its ability to accelerate gastric emptying,

combined with a favorable safety profile in early clinical testing, positions it as a strong

candidate for further development, particularly for the management of gastroparesis. The

detailed experimental protocols and quantitative data presented in this guide provide a solid

foundation for researchers and drug development professionals to understand the therapeutic

potential of this novel prokinetic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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